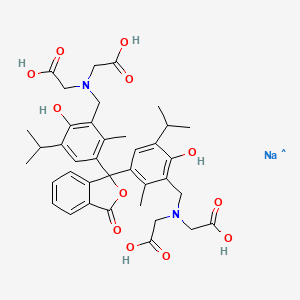![molecular formula C14H11N3O2S B12406579 5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-Glucosidase-IN-22 is a potent inhibitor of the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into glucose. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus, where it helps regulate postprandial blood glucose levels by inhibiting the activity of alpha-glucosidase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of A-Glucosidase-IN-22 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Enzymatic Hydrolysis: Utilizing specific enzymes to hydrolyze precursor compounds into the desired inhibitor.
Microbial Fermentation: Employing microorganisms to produce the compound through fermentation processes.
Chemical Synthesis: Involving the construction of peptide chains with specific structures and sequences, although this method can be costly and environmentally challenging.
Industrial Production Methods
Industrial production of A-Glucosidase-IN-22 often relies on large-scale fermentation processes, where optimized strains of microorganisms are cultured under controlled conditions to maximize yield. Chemical synthesis methods are also employed, particularly for producing high-purity compounds for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
A-Glucosidase-IN-22 undergoes various chemical reactions, including:
Oxidation: Involving the addition of oxygen or the removal of hydrogen.
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Applications De Recherche Scientifique
A-Glucosidase-IN-22 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Industry: Utilized in the development of antidiabetic drugs and other pharmaceutical products.
Mécanisme D'action
A-Glucosidase-IN-22 exerts its effects by binding to the active site of the alpha-glucosidase enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of complex carbohydrates into glucose, leading to a reduction in postprandial blood glucose levels. The molecular targets involved include key amino acid residues within the enzyme’s active site, which interact with the inhibitor through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used in the treatment of type 2 diabetes.
Miglitol: A similar compound with a different structure but similar inhibitory effects.
Voglibose: Another inhibitor with a unique structure and mechanism of action.
Uniqueness
A-Glucosidase-IN-22 is unique due to its specific binding affinity and inhibitory potency, which may offer advantages in terms of efficacy and safety compared to other inhibitors. Its distinct molecular structure allows for targeted interactions with the enzyme, potentially leading to more effective glucose regulation .
Propriétés
Formule moléculaire |
C14H11N3O2S |
|---|---|
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
5-[(2,4-dihydroxyphenyl)methylideneamino]-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C14H11N3O2S/c18-10-3-1-8(13(19)6-10)7-15-9-2-4-11-12(5-9)17-14(20)16-11/h1-7,18-19H,(H2,16,17,20) |
Clé InChI |
BGXWDJFZASQDKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N=CC3=C(C=C(C=C3)O)O)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



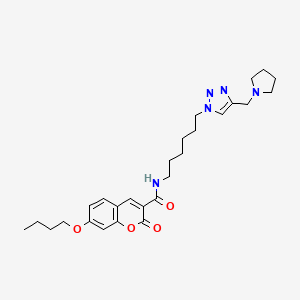
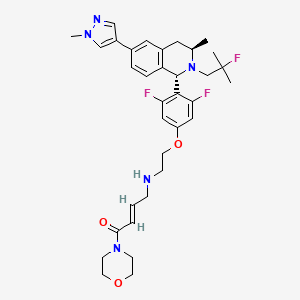
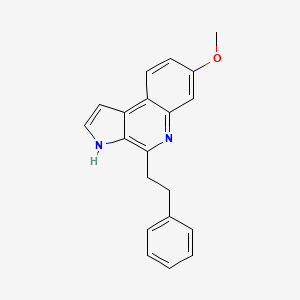

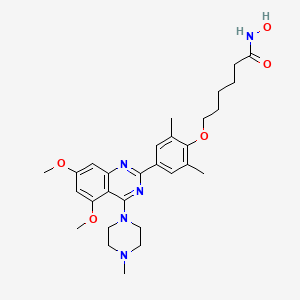
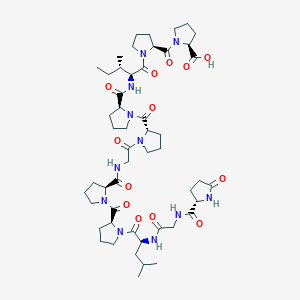

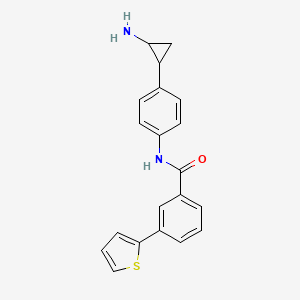
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
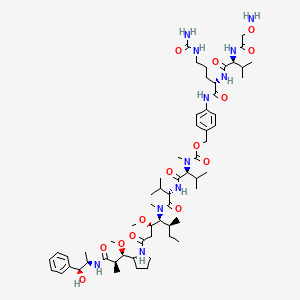
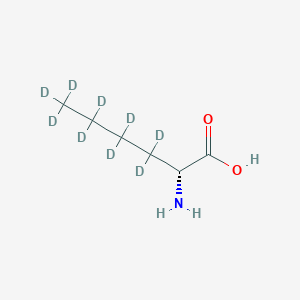
![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
